Cas no 68104-57-4 (6-Hydroxy-N-methyl Myosmine)

6-Hydroxy-N-methyl Myosmine is a specialized alkaloid derivative with potential applications in pharmacological and biochemical research. Its structural features, including the hydroxyl and N-methyl functional groups, make it a compound of interest for studying nicotinic receptor interactions and metabolic pathways. The presence of the hydroxy group enhances its solubility and reactivity, facilitating its use in synthetic and analytical chemistry. This compound may serve as a precursor or intermediate in the development of novel bioactive molecules. Its well-defined chemical properties and purity make it suitable for rigorous experimental studies, particularly in neurochemistry and toxicology research.
6-Hydroxy-N-methyl Myosmine structure
6-Hydroxy-N-methyl Myosmine structure
Product Name:6-Hydroxy-N-methyl Myosmine
CAS No:68104-57-4
MF:C10H12N2O
MW:176.215082168579
CID:889438
PubChem ID:52944012
Update Time:2025-06-09

6-Hydroxy-N-methyl Myosmine Chemical and Physical Properties

Names and Identifiers

    • 6-Hydroxy-N-methyl Myosmine
    • 5-(4,5-Dihydro-1-Methyl-1H-pyrrol-2-yl)-
    • 5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one
    • 5-(1-methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one
    • 68104-57-4
    • CHEBI:87460
    • 5-(N-methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2-ol
    • 5-(1-Methyl-4,5-Dihydro-1h-Pyrrol-2-Yl)pyridin-2-Ol
    • 6-hydroxy-N-methylmyosmine
    • 6-hydroxy-N-Methyl-myosmine
    • FT-0669820
    • C21075
    • Q27159641
    • DTXSID70680656
    • Inchi: 1S/C10H12N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h3-5,7H,2,6H2,1H3,(H,11,13)
    • InChI Key: LWGKCPAYDQWMMS-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(=CN1)C1=CCCN1C

Computed Properties

  • Exact Mass: 176.09500
  • Monoisotopic Mass: 176.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 36.36000
  • LogP: 1.40150

6-Hydroxy-N-methyl Myosmine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H947990-100mg
6-Hydroxy-N-methyl Myosmine
68104-57-4
100mg
$6630.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-491373-100 mg
6-Hydroxy-N-methyl Myosmine,
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¥72,690.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
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6-Hydroxy-N-methyl Myosmine,
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Additional information on 6-Hydroxy-N-methyl Myosmine

Introduction to 6-Hydroxy-N-methyl Myosmine (CAS No. 68104-57-4)

6-Hydroxy-N-methyl Myosmine, identified by the Chemical Abstracts Service Number (CAS No.) 68104-57-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its hydroxyl and N-methyl functional groups, has garnered attention for its potential applications in drug discovery and molecular research. The structural uniqueness of 6-Hydroxy-N-methyl Myosmine positions it as a valuable candidate for further exploration in synthetic chemistry and biological pathways.

The compound’s molecular structure, featuring a myosmine backbone with modifications at the 6-position hydroxyl group and N-methyl substitution, suggests possible roles in enzymatic reactions and metabolic pathways. Recent studies have highlighted the importance of such modified nucleoside derivatives in the development of novel therapeutic agents. The hydroxyl group, in particular, may participate in hydrogen bonding interactions, influencing both its solubility and reactivity, while the N-methyl group could contribute to stability and binding affinity.

In the realm of medicinal chemistry, derivatives of 6-Hydroxy-N-methyl Myosmine have been investigated for their pharmacological properties. Researchers are exploring its potential as a precursor or intermediate in the synthesis of bioactive molecules targeting neurological disorders. The presence of a hydroxyl moiety may facilitate interactions with biological receptors or enzymes, making it a promising scaffold for structure-activity relationship (SAR) studies. Furthermore, the N-methyl group’s role in modulating pharmacokinetic profiles is being scrutinized to optimize drug delivery systems.

Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been instrumental in elucidating the structural properties of 6-Hydroxy-N-methyl Myosmine. These methods provide detailed insights into its conformational behavior and chemical environment, aiding in the design of analogs with enhanced efficacy. Computational modeling has also been employed to predict binding affinities and metabolic stability, complementing experimental data and accelerating the drug development process.

The compound’s relevance extends to biomarker discovery and diagnostic applications. Its unique chemical signature makes it a candidate for developing biosensors or probes that can interact with specific biological targets. For instance, fluorescence-based assays utilizing 6-Hydroxy-N-methyl Myosmine derivatives could enable high-throughput screening of enzyme inhibitors or receptor ligands. Such applications align with the growing demand for precision medicine approaches, where targeted diagnostics play a crucial role.

Industrial synthesis of 6-Hydroxy-N-methyl Myosmine presents both challenges and opportunities. Efficient synthetic routes must be developed to ensure scalability while maintaining high purity standards. Catalytic methods, including enzymatic transformations or transition metal-catalyzed reactions, are being explored to enhance yield and reduce environmental impact. Green chemistry principles are increasingly guiding these efforts, emphasizing sustainable practices in pharmaceutical manufacturing.

Collaborative research initiatives are fostering innovation in the study of 6-Hydroxy-N-methyl Myosmine. Academic institutions and pharmaceutical companies are partnering to translate laboratory findings into clinical applications. Preclinical studies are underway to evaluate its safety profile and therapeutic potential across various disease models. These efforts underscore the compound’s promise as a building block for next-generation therapeutics.

The future direction of research on 6-Hydroxy-N-methyl Myosmine lies in interdisciplinary approaches combining organic chemistry, biochemistry, and computational biology. By integrating experimental data with predictive modeling, scientists can accelerate the discovery pipeline for novel compounds derived from this scaffold. Additionally, exploring its role in complex biological systems may reveal unexpected mechanisms or interactions that could revolutionize treatment strategies.

In conclusion,6-Hydroxy-N-methyl Myosmine (CAS No. 68104-57-4) represents a fascinating area of investigation with broad implications for medicine and biotechnology. Its structural features offer versatile opportunities for chemical modification and biological application, positioning it as a cornerstone in ongoing research endeavors. As methodologies advance and collaborations deepen,the potential of this compound will continue to unfold,contributing significantly to scientific progress.

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